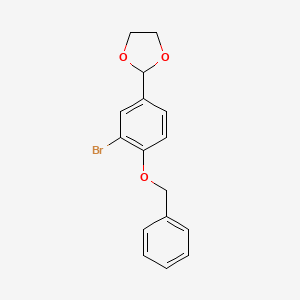

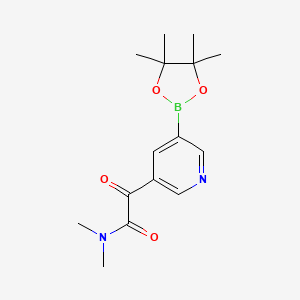

2-Methyl-1-(pentan-2-yl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines .科学的研究の応用

Medicinal Chemistry and Drug Development

MPZ is a piperazine derivative with potential therapeutic applications. Researchers have explored its use as a scaffold for designing novel drugs. Some studies suggest that modifying the substituents on the piperazine ring can lead to compounds with specific pharmacological activities. For instance, MPZ analogs have been investigated as potential antipsychotic agents, anti-inflammatory drugs, or even anticancer agents .

Neuropharmacology and Receptor Modulation

MPZ interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors. Its structural features allow it to bind to specific receptor subtypes, potentially influencing neurotransmission. Researchers have studied MPZ analogs as ligands for 5-HT receptors, which could have implications for mood disorders, anxiety, and other neurological conditions .

Antiviral and Antimicrobial Properties

MPZ exhibits antiviral activity against certain viruses. It has been investigated for its potential to inhibit viral replication, particularly in RNA viruses. Additionally, its piperazine ring may contribute to antimicrobial effects. Researchers explore MPZ derivatives as potential antiviral agents or as components in combination therapies .

Organocatalysis and Asymmetric Synthesis

The piperazine moiety in MPZ can serve as a chiral auxiliary in asymmetric synthesis. Researchers have utilized MPZ-based catalysts for enantioselective transformations. These catalysts enable the synthesis of complex molecules with high stereochemical purity, making them valuable tools in organic chemistry .

Materials Science and Polymer Chemistry

MPZ-containing polymers have been investigated for their unique properties. Researchers have synthesized copolymers by incorporating MPZ units, leading to materials with improved mechanical strength, thermal stability, or biocompatibility. These polymers find applications in drug delivery, tissue engineering, and coatings .

Forensic Toxicology and Designer Drugs

While MPZ itself is not commonly abused, its analogs have appeared in illicit drug formulations. For instance, 2-Methyl-AP-237 (a related compound) has been detected in street drugs. Forensic laboratories use analytical methods to identify and quantify these substances in biological samples, aiding in drug-related investigations .

将来の方向性

特性

IUPAC Name |

2-methyl-1-pentan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-5-9(2)12-7-6-11-8-10(12)3/h9-11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRBKBVYWEETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(pentan-2-yl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)